molecular formula C17H19FN2O2S B11356779 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B11356779
M. Wt: 334.4 g/mol
InChI Key: HYPZWZUXNZNRQH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves several steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which can be synthesized through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Butanoyl Chloride: The 2-fluorophenol is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)butanamide.

    Formation of the Benzothiazole Ring: The next step involves the synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazole ring. This can be achieved by cyclizing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Final Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with 2-(2-fluorophenoxy)butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LAH) or borane.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride, borane

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring

    Reduction: Reduced amide derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology or neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenoxy and benzothiazole moieties could interact with different molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
  • 2-(2-bromophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
  • 2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

Molecular Formula

C17H19FN2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C17H19FN2O2S/c1-2-13(22-14-9-5-3-7-11(14)18)16(21)20-17-19-12-8-4-6-10-15(12)23-17/h3,5,7,9,13H,2,4,6,8,10H2,1H3,(H,19,20,21)

InChI Key

HYPZWZUXNZNRQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3F

Origin of Product

United States

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